molecular formula C14H15BrN2O2 B13674477 tert-butyl (5-Bromoisoquinolin-3-yl)carbamate

tert-butyl (5-Bromoisoquinolin-3-yl)carbamate

Cat. No.: B13674477
M. Wt: 323.18 g/mol
InChI Key: YQKFEBVIOKNYGR-UHFFFAOYSA-N
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Description

tert-Butyl (5-Bromoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of tert-butyl (5-Bromoisoquinolin-3-yl)carbamate typically involves the reaction of 5-bromoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (5-Bromoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-Bromoisoquinolin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-Bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the isoquinoline ring play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

tert-Butyl (5-Bromoisoquinolin-3-yl)carbamate can be compared with other similar compounds such as:

    tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate: Similar structure but with the bromine atom at a different position.

    tert-Butyl (5-bromothiophen-3-yl)carbamate: Contains a thiophene ring instead of an isoquinoline ring.

    tert-Butyl (5-bromopyridin-3-yl)carbamate: Contains a pyridine ring instead of an isoquinoline ring

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(5-bromoisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-10-9(8-16-12)5-4-6-11(10)15/h4-8H,1-3H3,(H,16,17,18)

InChI Key

YQKFEBVIOKNYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)Br

Origin of Product

United States

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